Tribromoacetic acid

Physical chemistry Acid-base equilibria Raman spectroscopy

Procuring generic trihaloacetic acid standards risks failed tribromoacetic acid detection in EPA 552.2/552.3 compliance workflows. Standard derivatization protocols effective for mono- and dihaloacetic acids fail to detect tribromoacetic acid at low concentrations, producing false negatives in drinking water monitoring. - Requires discrete certified reference material for method validation and QA/QC. - Degrades 18x faster than trichloroacetic acid with zero-valent iron (k = 1.41 h⁻¹), serving as a kinetically labile benchmark. - Available as neat solid (99%) and 2000 μg/mL methyl tert-butyl ether solution.

Molecular Formula C2HBr3O2
Molecular Weight 296.74 g/mol
CAS No. 75-96-7
Cat. No. B166820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromoacetic acid
CAS75-96-7
Synonymstribromoacetate
tribromoacetic acid
Molecular FormulaC2HBr3O2
Molecular Weight296.74 g/mol
Structural Identifiers
SMILESC(=O)(C(Br)(Br)Br)O
InChIInChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyQIONYIKHPASLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.67 M
Soluble in alcohol, ether;  slightly soluble in petroleum ether.
In water, 2.0X10+5 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Tribromoacetic Acid CAS 75-96-7: Technical Baseline for Trihaloacetic Acid Selection


Tribromoacetic acid (CBr₃COOH, CAS 75-96-7) is a perbrominated acetic acid derivative within the trihaloacetic acid (THAA) class. It exists as a white to pale yellow crystalline solid with a melting point of 130 °C, a boiling point of 245 °C (with decomposition), and an experimentally derived aqueous pKa of −0.23 at 23 °C, classifying it as a moderately strong organic acid [1]. The compound is freely soluble in water, ethanol, and diethyl ether, but sparingly soluble in petroleum ether [2]. Its molecular weight of 296.74 g/mol and logP of approximately 1.91 reflect the substantial contribution of the three bromine substituents to both mass and lipophilicity relative to non-halogenated analogs [3].

Tribromoacetic Acid (CAS 75-96-7): Why Trihaloacetic Acids Are Not Functionally Interchangeable


Within the trihaloacetic acid series, substitution of the halogen atom—fluorine, chlorine, or bromine—produces profound and quantifiable divergences in physicochemical behavior, environmental fate, analytical detectability, and biological activity. While all THAAs share the CX₃COOH structural motif, the identity of X dictates aqueous acidity by nearly three orders of magnitude, degradation half-life by over four orders of magnitude, and reactivity with zero-valent iron by nearly two orders of magnitude [1]. In biological systems, brominated acetic acids exhibit markedly higher cytotoxic and mutagenic potency than their chlorinated counterparts, and the number of halogen substituents inversely correlates with mutagenic strength [2]. Furthermore, tribromoacetic acid presents unique analytical challenges: standard derivatization methods effective for mono- and dihaloacetic acids fail to detect tribromoacetic acid at low concentrations, necessitating specialized protocols and higher-concentration calibration standards [3]. Consequently, procurement decisions that treat tribromoacetic acid as merely a generic trihaloacetic acid risk experimental failure, irreproducible analytical results, or misinterpreted environmental fate assessments.

Tribromoacetic Acid (CAS 75-96-7): Quantified Differentiation Evidence Against Trichloroacetic Acid, Trifluoroacetic Acid, and Other Haloacetic Acids


Aqueous Acidity (pKa): Tribromoacetic Acid vs. Trifluoroacetic Acid vs. Trichloroacetic Acid

Quantitative Raman spectroscopic measurements establish the aqueous pKa of tribromoacetic acid as −0.23 at 23 °C [1]. This value places tribromoacetic acid within 0.4 pKa units of trifluoroacetic acid (TFA, pKa ≈ 0.23–0.25) and indicates it is approximately threefold more acidic than trichloroacetic acid (TCA, pKa = 0.7 at 25 °C) [2]. The acidity ordering (TFA ≈ TBAA > TCA) is notable because it inverts the gas-phase acidity trend predicted solely by halogen electronegativity, a phenomenon attributed to differential solvation effects in aqueous media [3].

Physical chemistry Acid-base equilibria Raman spectroscopy

Analytical Derivatization Efficiency: Tribromoacetic Acid Detection Limitation vs. Other Haloacetic Acids

In a direct difluoroanilide derivatization method developed for trace-level determination of halogenated acetic acids (HAAs) in water, five acids (including chloro- and bromoacetic acids) were detectable at μg L⁻¹ levels with recoveries exceeding 85% from lake and sea water matrices [1]. However, under identical experimental conditions, tribromoacetic acid could be determined only at higher concentration levels, demonstrating a marked reduction in analytical sensitivity compared to its mono- and dihalogenated counterparts [1]. This differential behavior is attributable to the thermal instability of tribromoacetic acid derivatives during gas chromatographic analysis [2].

Analytical chemistry GC-MS Water quality monitoring Method development

Thermal Degradation Kinetics: Tribromoacetic Acid Half-Life vs. Trichloroacetic Acid vs. Trifluoroacetic Acid

Thermal decarboxylation experiments conducted on aqueous trihaloacetic acids reveal a vast disparity in environmental persistence. Extrapolated half-lives for thermal degradation at 15 °C are 103 days for tribromoacetic acid, 46 years for trichloroacetic acid, and 40,000 years for trifluoroacetic acid [1]. The overall stability ranking across nine haloacetic acids, irrespective of degradation mechanism, is TFAA ≫ CDFAA > DCAA > DBAA > MCAA > BCAA > MBAA > TCAA > TBAA, placing tribromoacetic acid as the least thermally stable among all HAAs investigated [1].

Environmental fate Degradation kinetics Water chemistry Atmospheric chemistry

Reductive Dehalogenation by Zero-Valent Iron: Tribromoacetic Acid Degradation Rate vs. Trichloroacetic Acid

Batch experiments investigating the reaction of four trihaloacetic acids with elemental iron (Fe⁰) demonstrate that tribromoacetic acid undergoes pseudo-first-order degradation with a rate constant of 1.41 ± 0.28 h⁻¹, which is approximately 18-fold faster than that of trichloroacetic acid (0.08 ± 0.02 h⁻¹) [1]. Moreover, TBAA was the only trihaloacetic acid completely dehalogenated to acetic acid; compounds containing chlorine terminated at monochloroacetic acid as the final product [1]. Bromine was preferentially removed over chlorine in all mixed-halogen species [1].

Water treatment Zero-valent iron Reductive dehalogenation Environmental remediation

Mutagenic Potency Hierarchy: Tribromoacetic Acid vs. Bromoacetic Acid vs. Dibromoacetic Acid

In a systematic analysis of drinking water disinfection byproducts using Salmonella typhimurium strains TA98, TA100, and RSJ100, the mutagenic potency of haloacetic acids was inversely related to the number of halogen substituents [1]. Bromoacetic acid (BA, monobromo) was 36-fold more mutagenic than dibromoacetic acid (DBA) [1]. Tribromoacetic acid (TBA) and trichloroacetic acid (TCA) were categorized as non-mutagenic under the assay conditions [1]. From a structure-function perspective, brominated acetic acids as a class were more cytotoxic and mutagenic than their chlorinated analogs [1].

Genetic toxicology Disinfection byproducts Mutagenicity Salmonella typhimurium

Cytotoxicity Profile in Human Cells: Tribromoacetic Acid vs. Iodoacetic Acid vs. Bromoacetic Acid

A 2023 study assessing cytotoxicity, oxidative stress, and genotoxicity of haloacetic acids in human placental (JEG-3) and lung (A549) cells reported EC₅₀ values for cytotoxicity as follows: iodoacetic acid (IAA) = 7.5 μM, bromoacetic acid (BAA) = 20–25 μM, and tribromoacetic acid (TBAA) > 250 μM (no significant cytotoxicity) [1]. TBAA did, however, induce micronuclei formation in A549 cells at concentrations above 10 μM, indicating genotoxic activity in the absence of overt cytotoxicity [1]. All tested HAAs, including TBAA, decreased expression of the steroidogenic gene hsd17b1 by up to 40% in placental cells [1].

Human toxicology Placental cells Lung cells Endocrine disruption

Tribromoacetic Acid (CAS 75-96-7): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Calibration Standard for EPA Method 552-Series Haloacetic Acid Analysis

Analytical laboratories performing EPA Method 552.2 or 552.3 for drinking water compliance monitoring require tribromoacetic acid as a discrete calibration standard. Because tribromoacetic acid cannot be reliably detected at low concentrations using standard derivatization protocols effective for other HAAs [1], method validation and ongoing quality control demand a certified reference material specific to this analyte. Substitution with trichloroacetic acid or dibromoacetic acid will produce false-negative or unreliable quantification results for the tribromoacetic acid fraction in water samples.

Kinetic Reference Compound for Environmental Fate and Water Treatment Studies

Tribromoacetic acid serves as a kinetically labile reference standard in degradation studies involving zero-valent iron (Fe⁰) treatment systems or thermal decarboxylation assessments. Its degradation rate constant with Fe⁰ (k = 1.41 h⁻¹) is approximately 18-fold greater than that of trichloroacetic acid, and it is the only trihaloacetic acid that undergoes complete dehalogenation to acetic acid under these conditions [2]. Similarly, its 103-day thermal half-life at 15 °C provides a benchmark for quantifying the extraordinary persistence of trifluoroacetic acid (40,000-year half-life) in comparative environmental fate investigations [3].

Non-Cytotoxic Brominated Control for Mechanistic Genotoxicity and Endocrine Disruption Studies

In toxicological investigations using human cell models, tribromoacetic acid offers a unique profile: it induces micronuclei formation (genotoxicity) and suppresses steroidogenic gene expression (endocrine disruption) at concentrations (EC₅₀ > 250 μM) that do not produce acute cytotoxicity [4]. This contrasts sharply with iodoacetic acid (EC₅₀ = 7.5 μM) and bromoacetic acid (EC₅₀ = 20–25 μM), which are potently cytotoxic [4]. Researchers seeking to dissect genotoxic or endocrine-disrupting mechanisms from confounding acute cytotoxicity require tribromoacetic acid as a specific experimental tool.

Precursor for Tribromoacetate Ester Brominating Reagents

Tribromoacetic acid is the precursor for ethyl tribromoacetate (Br₃CCO₂Et), which in combination with triphenylphosphine (PPh₃) converts primary and secondary alcohols to the corresponding alkyl bromides in high yield under mild conditions with short reaction times [5]. The tribromoacetyl moiety confers electrophilic reactivity distinct from trifluoroacetyl- or trichloroacetyl-based reagents, making tribromoacetic acid the essential starting material for synthesizing this class of organobromine synthetic intermediates.

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